molecular formula C10H8ClN3O4 B12848536 7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione

7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B12848536
M. Wt: 269.64 g/mol
InChI Key: VAOVPIBFSUKKIK-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 7th position, two methyl groups at the 1st and 3rd positions, a nitro group at the 6th position, and a dione structure at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and dimethylurea.

    Cyclization: The substituted aniline undergoes cyclization with dimethylurea under acidic or basic conditions to form the quinazoline core.

    Nitration: The quinazoline core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7th position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The

Properties

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

7-chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione

InChI

InChI=1S/C10H8ClN3O4/c1-12-7-4-6(11)8(14(17)18)3-5(7)9(15)13(2)10(12)16/h3-4H,1-2H3

InChI Key

VAOVPIBFSUKKIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C)[N+](=O)[O-])Cl

Origin of Product

United States

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